4-Benzyl-3-(4 inverted exclamation mark -chlorophenyl)-7-hydroxycoumarin

Description

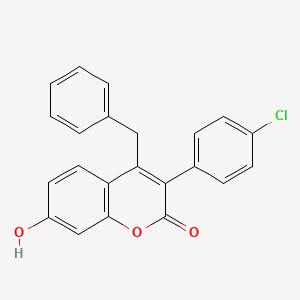

4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin is a synthetic coumarin derivative investigated for its inhibitory activity against aromatase (CYP19A1), a key enzyme in estrogen biosynthesis. This compound features a benzyl group at the 4-position of the coumarin core, a 4-chlorophenyl substituent at the 3-position, and a hydroxyl group at the 7-position (Fig. 1). Its structural design is derived from modifications of lead compounds like 4-benzyl-3-(4-chlorophenyl)-7-methoxycoumarin, which exhibits potent aromatase inhibition (IC₅₀ = 80 nM) and anti-proliferative effects in estrogen receptor (ER)-positive breast cancer cells . The hydroxyl substitution at position 7 distinguishes it from methoxy-containing analogs, impacting both biochemical potency and molecular interactions with aromatase .

Propriétés

IUPAC Name |

4-benzyl-3-(4-chlorophenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO3/c23-16-8-6-15(7-9-16)21-19(12-14-4-2-1-3-5-14)18-11-10-17(24)13-20(18)26-22(21)25/h1-11,13,24H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLRVCHWGNMSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 4-chlorobenzaldehyde, and salicylaldehyde.

Condensation Reaction: The initial step involves a condensation reaction between salicylaldehyde and 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

Cyclization: The chalcone intermediate undergoes cyclization in the presence of a catalyst, such as piperidine, to form the coumarin core.

Benzylation: The final step involves the benzylation of the coumarin core using benzyl bromide in the presence of a base, such as potassium carbonate, to yield 4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the benzyl or chlorophenyl groups.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-Benzyl-3-(4-chlorophenyl)-7-oxocoumarin.

Reduction: Formation of reduced derivatives with modified benzyl or chlorophenyl groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer. Research indicates that derivatives of coumarins, including 4-benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin, exhibit significant inhibitory effects on cancer cell lines such as MCF-7 and MDA-MB-231. These compounds are believed to target key enzymes involved in cancer progression, such as EGFR and aromatase, which play critical roles in tumor growth and hormone regulation .

- Mechanism of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Molecular modeling studies suggest that specific functional groups within the compound enhance its binding affinity to target enzymes, thereby increasing its efficacy .

Hormonal Activity

The compound has been studied for its interaction with steroid hormone biosynthesis pathways. It acts as a steroid mimic, influencing hormonal activities that can be beneficial in treating hormone-dependent cancers . The presence of the 4-benzyl and 3-(4-chlorophenyl) groups is crucial for its activity against androgen receptors, suggesting a potential role in prostate cancer therapy as well .

Optical Brightening Agents

4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin is utilized as an optical brightening agent in synthetic textiles. Its brightening effect is particularly pronounced when applied to polyacrylonitrile and polyester materials. The compound exhibits excellent stability to light and resistance to bleaching agents, making it suitable for long-lasting applications in textiles .

- Application Process : The brightening agents can be incorporated into spinning or extrusion processes for producing fibers or films. The typical application involves dissolving the compound in organic solvents or aqueous dispersions before treatment with textile materials .

Summary of Findings

The following table summarizes key findings regarding the applications of 4-benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin:

Case Study 1: Anticancer Efficacy

A study conducted on various coumarin derivatives, including 4-benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin, demonstrated significant cytotoxic effects against breast cancer cell lines. The compound was found to have an IC50 value of 300 nM, indicating its potency compared to other derivatives .

Case Study 2: Textile Brightening

In textile applications, polyacrylonitrile fibers treated with this compound showed enhanced brightness after exposure to light and washing cycles, confirming its effectiveness as a stable optical brightener .

Mécanisme D'action

The mechanism of action of 4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyl and chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Analog 1 : 4-Benzyl-3-(4-Chlorophenyl)-7-Methoxycoumarin

- Structure : Methoxy group at position 6.

- Activity : IC₅₀ = 80 nM against aromatase; suppresses proliferation of ER-positive MCF-7 cells at 100 nM .

- Mechanism : Competes with androstenedione for binding to aromatase’s active site. The 4-chlorophenyl group aligns near the enzyme’s C-17 keto oxygen, enhancing binding affinity .

Analog 2 : 4-Benzyl-3-(4-Chlorophenyl)-7-Hydroxycoumarin (Compound of Interest)

- Structure : Hydroxyl group replaces methoxy at position 7.

- In cell proliferation assays, it showed weaker suppression of MCF-7aro cells .

- SAR Insight : The hydroxyl group may reduce lipophilicity or disrupt hydrogen-bonding networks critical for enzyme interaction .

Analog 3 : 4-Benzyl-7-Methoxy-3-Phenylcoumarin

- Structure : Lacks the 4-chloro substituent on the 3-phenyl group.

- Activity : Significant loss of potency (IC₅₀ > 80 nM), confirming the necessity of the 4-chloro group for aromatase binding .

Analog 4 : 3-(2′-Chlorophenyl)-7-Hydroxy-4-Phenylcoumarin

- Structure : Chlorine at the 2-position of the 3-phenyl group.

- Activity: Limited data available, but positional isomerism (2-Cl vs. 4-Cl) likely alters steric and electronic interactions with aromatase .

Analog 5 : 7-Hydroxy-4-Phenyl-3-(4-Hydroxyphenyl)Coumarin

- Structure : 4-Hydroxyphenyl group at position 3.

- Activity: Not explicitly reported, but additional hydroxyl groups may enhance solubility or off-target interactions .

Quantitative Comparison of Key Analogs

*Inferred from reduced potency in SAR studies.

Mechanistic Insights from Structural Alignment

- The 4-chlorophenyl group in Analog 1 aligns with the C-17 keto oxygen of androstenedione in aromatase’s active site, mimicking the natural substrate .

- Removal of the 4-chloro (Analog 3) disrupts this alignment, reducing competitive inhibition .

- The 7-methoxy group in Analog 1 may participate in hydrophobic interactions, whereas the 7-hydroxy group in the compound of interest introduces polar repulsion or altered binding geometry .

Implications for Drug Design

- Critical Substituents : The 4-chlorophenyl group and 7-methoxy are essential for high potency.

- Trade-offs with Hydroxyl Groups : While 7-hydroxy derivatives like the compound of interest may improve solubility, they sacrifice inhibitory efficacy.

- Future Directions : Hybrid analogs retaining 4-chloro and 7-methoxy while introducing bioisosteric replacements (e.g., thiophene rings) could optimize activity and pharmacokinetics .

Activité Biologique

4-Benzyl-3-(4'-chlorophenyl)-7-hydroxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This particular compound has garnered attention due to its potential therapeutic applications, particularly in oncology and as an anti-inflammatory agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The biological activity of 4-benzyl-3-(4'-chlorophenyl)-7-hydroxycoumarin is primarily attributed to its ability to interact with specific cellular pathways. Key mechanisms include:

- Cytostatic Effects : The compound exhibits cytostatic activity against several human cancer cell lines, including MCF-7 (breast), A549 (lung), and HL-60 (leukemia) . This activity is linked to the inhibition of cell proliferation and induction of apoptosis through modulation of apoptotic proteins such as Bcl-2 and Bax.

- Inhibition of Androgen Receptors (AR) : The compound has shown potential in inhibiting androgen receptor activity, which is crucial in the treatment of prostate cancer. The IC50 value for 4-benzyl-3-(4'-chlorophenyl)-7-hydroxycoumarin is reported to be 300 nM .

- Fluorescent Probes : Related compounds in the hydroxycoumarin family have been developed as fluorescent probes for studying macrophage migration inhibitory factor (MIF), indicating potential uses in cellular signaling studies .

Efficacy Against Cancer Cell Lines

A series of studies have demonstrated the efficacy of 4-benzyl-3-(4'-chlorophenyl)-7-hydroxycoumarin against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.3 | Inhibition of AR and apoptosis induction |

| A549 (Lung) | 0.5 | Cytostatic effects via Bcl-2 modulation |

| HL-60 (Leukemia) | 0.2 | Induction of apoptosis through caspase activation |

| ACHN (Kidney) | 0.4 | Inhibition of cell proliferation |

Structure-Activity Relationships

The structure-activity relationship studies indicate that specific functional groups in the compound significantly influence its biological activity:

- Hydroxyl Group at Position 7 : The presence of the hydroxyl group enhances interaction with target proteins, contributing to its anti-cancer properties.

- Chlorophenyl Substitution : The 4-chlorophenyl moiety increases binding affinity to androgen receptors, enhancing anti-proliferative effects .

- Benzyl Group : The benzyl substitution plays a critical role in modulating lipophilicity and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of coumarin derivatives, including 4-benzyl-3-(4'-chlorophenyl)-7-hydroxycoumarin:

- Breast Cancer Treatment : In a study focusing on breast cancer models, this compound demonstrated significant inhibition of tumor growth in vivo, correlating with decreased expression levels of AR and Bcl-2 proteins .

- Prostate Cancer Models : In vitro assays revealed that the compound effectively reduced proliferation in prostate cancer cell lines, suggesting its potential as a therapeutic agent in androgen-dependent cancers .

Q & A

Q. What synthetic methodologies are commonly used for synthesizing 4-Benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin?

The Pechmann reaction is a foundational method for coumarin synthesis, involving condensation of phenols with β-keto esters under acidic conditions. For derivatives like 4-benzyl-3-(4-chlorophenyl)-7-hydroxycoumarin, substituent-specific modifications (e.g., benzyl and chlorophenyl groups) require controlled stepwise alkylation and aryl coupling. Optimization of reaction parameters (temperature, catalyst concentration) can be guided by factorial design experiments to maximize yield and purity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Key techniques include:

- ¹H NMR : To confirm substituent positions and hydrogen bonding interactions (e.g., hydroxyl proton shifts at δ 10-12 ppm).

- UV/Vis spectroscopy : For analyzing conjugation effects and tautomeric equilibria influenced by solvent polarity.

- IR spectroscopy : To identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. How should researchers design in vitro assays to evaluate the biological activity of this coumarin derivative?

Use cell-based assays (e.g., anticancer or antimicrobial models) with standardized protocols:

- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls.

- Replicate experiments across multiple cell lines to assess selectivity.

- Quantify activity via dose-response curves (IC₅₀ values) and validate with statistical tests (e.g., ANOVA) .

Q. What physicochemical properties are influenced by the benzyl and chlorophenyl substituents?

- Lipophilicity : Increased by the benzyl group, enhancing membrane permeability.

- Electron-withdrawing effects : The 4-chlorophenyl group stabilizes the coumarin core via resonance, altering redox potentials.

- Solubility : The hydroxyl group at C7 facilitates hydrogen bonding in polar solvents .

Q. How can reproducibility in synthesis be ensured across laboratories?

- Document reaction conditions meticulously (e.g., solvent purity, stirring rate).

- Use high-purity starting materials and validate intermediates via LC-MS.

- Share detailed spectral data (NMR, IR) for cross-lab verification .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this coumarin derivative?

Apply factorial designs (e.g., Box-Behnken or Central Composite) to systematically vary factors like temperature, catalyst loading, and reaction time. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. For example, a study on similar coumarins achieved 85% yield by optimizing sulfuric acid concentration (0.5 M) and reflux duration (6 hr) .

Q. What computational approaches predict the reactivity and stability of this compound?

Density Functional Theory (DFT) calculations elucidate electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For fluorinated coumarins, DFT revealed intramolecular F···H hydrogen bonding, stabilizing the transition state during synthesis. Similar methods can model substituent effects in 4-benzyl derivatives .

Q. How should contradictory biological activity data be resolved?

- Perform meta-analysis to identify outliers or methodological discrepancies (e.g., cell line variability).

- Validate assays using orthogonal techniques (e.g., enzymatic inhibition vs. cell viability).

- Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. Which advanced separation techniques are suitable for purifying this compound?

- Membrane chromatography : Effective for isolating polar coumarins using hydrophilic membranes.

- High-Performance Countercurrent Chromatography (HPCCC) : Resolves structurally similar impurities via differential partitioning .

Q. How can reactor design principles improve scale-up synthesis?

Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) simulations optimize reactor geometry (e.g., microchannel dimensions) for homogeneous mixing, critical for maintaining regioselectivity in benzyl-substituted coumarins .

Methodological Notes

- Data Contradiction Analysis : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts vs. DFT-calculated values) to resolve structural ambiguities .

- Safety Protocols : Adhere to institutional chemical hygiene plans, including fume hood use for coumarin synthesis and waste disposal guidelines for chlorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.